Piperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl-
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-(4-methylpiperidin-1-yl)sulfonyl-1H-indole-2,3-dione . This designation reflects the fundamental structural components and their connectivity within the molecule. The structure consists of a methylated piperidine ring system attached through a sulfonyl group to a substituted indole-2,3-dione framework.
The molecular architecture can be described as comprising three distinct structural domains. The piperidine component represents a six-membered saturated nitrogen heterocycle bearing a methyl substituent at the 4-position. The central sulfonyl linkage provides the connection between the piperidine and indole systems, while the indole-2,3-dione portion constitutes a bicyclic aromatic system with two ketone functionalities at positions 2 and 3 of the indole ring system.
The structural representation follows established chemical drawing conventions, with the piperidine ring typically depicted in a chair conformation due to its saturated nature. The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, facilitating the connection between the two ring systems. The indole-2,3-dione system maintains planarity due to its aromatic character and the conjugated carbonyl groups.
Alternative Chemical Denominations and Registry Identifiers
This compound is recognized under multiple nomenclature systems and registry databases, reflecting its significance in pharmaceutical and chemical research. The Chemical Abstracts Service has assigned the registry number 452088-38-9 to this compound, providing a unique identifier for database searches and regulatory purposes.
Alternative systematic names include Piperidine, 1-[(2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl]-4-methyl- and 1H-Indole-2,3-dione, 5-((4-methyl-1-piperidinyl)sulfonyl)- , demonstrating different approaches to naming the same molecular structure. The United States Environmental Protection Agency CompTox Dashboard recognizes this compound under the identifier DTXSID60399503 .
The compound appears in the PubChem database under the identifier 4117477 , providing access to comprehensive chemical and biological data. Additional registry systems include the Unique Ingredient Identifier IX7E7U4BAQ assigned by the United States Food and Drug Administration Global Substance Registration System.
International chemical databases recognize this substance through various synonyms, including 5-((4-Methyl-1-piperidinyl)sulfonyl)-1H-indole-2,3-dione and 5-((4-Methylpiperazin-1-yl)sulfonyl)-1H-indole-2,3-dione , though the latter appears to be an erroneous variant given the structural differences between piperidine and piperazine ring systems.
Molecular Formula and Weight Calculations
The molecular formula for this compound is C14H16N2O4S , indicating the presence of fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom. This composition reflects the complex heterocyclic nature of the molecule and the presence of multiple functional groups.
Molecular weight calculations based on standard atomic weights yield a value of 308.35 grams per mole . Independent calculations using established atomic weights confirm this value, with carbon contributing 168.154 grams per mole, hydrogen contributing 16.128 grams per mole, nitrogen contributing 28.014 grams per mole, oxygen contributing 63.996 grams per mole, and sulfur contributing 32.06 grams per mole.
| Element | Count | Atomic Weight (grams per mole) | Contribution (grams per mole) |
|---|---|---|---|
| Carbon | 14 | 12.011 | 168.154 |
| Hydrogen | 16 | 1.008 | 16.128 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Oxygen | 4 | 15.999 | 63.996 |
| Sulfur | 1 | 32.06 | 32.06 |
| Total | 37 | 308.352 |
The exact mass of the compound, calculated using isotopically pure atomic masses, differs slightly from the average molecular weight due to isotopic distributions in natural elements. The monoisotopic mass represents the mass of the molecule containing only the most abundant isotope of each element.
The molecular formula provides insight into the degree of unsaturation within the structure. The calculation of the degree of unsaturation using the formula (2C + 2 + N - H - X)/2, where C represents carbon atoms, N represents nitrogen atoms, H represents hydrogen atoms, and X represents halogen atoms, yields a value indicating the presence of multiple rings and double bonds consistent with the piperidine, indole, and carbonyl functionalities.
Properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)sulfonyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-9-4-6-16(7-5-9)21(19,20)10-2-3-12-11(8-10)13(17)14(18)15-12/h2-3,8-9H,4-7H2,1H3,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKVHNAQDABFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399503 | |
| Record name | Piperidine, 1-[(2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452088-38-9 | |
| Record name | 1H-Indole-2,3-dione, 5-((4-methyl-1-piperidinyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452088389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-[(2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-INDOLE-2,3-DIONE, 5-((4-METHYL-1-PIPERIDINYL)SULFONYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX7E7U4BAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl- typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring through a cyclization reaction, often using a suitable catalyst and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound features a piperidine ring attached to an indole structure with sulfonyl and diketone functional groups. This unique structure contributes to its biological activity.
Anticoronaviral Agent
One of the notable applications of this compound is its role as an anticoronaviral agent . Research has indicated that it may inhibit the replication of coronaviruses, making it a potential candidate for therapeutic development against viral infections such as COVID-19. Its mechanism involves interaction with viral proteins, disrupting their function and preventing the virus from replicating effectively .
Antitumor Activity
Studies have shown that compounds similar to Piperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl- exhibit antitumor properties . The indole moiety is known for its ability to interfere with cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific pathways involved in programmed cell death .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. For instance, it may inhibit certain oxidoreductases or hydrolases that are crucial for the metabolism of various substrates in biological systems. This inhibition could lead to altered metabolic profiles in treated organisms or cells .
Neuropharmacological Effects
Research into the neuropharmacological effects of Piperidine derivatives has suggested that this compound may influence neurotransmitter systems. Its piperidine structure allows it to interact with dopamine receptors and other neurotransmitter systems, which could have implications for treating neurological disorders such as schizophrenia or depression .
Case Study 1: Antiviral Activity
A study published in a peer-reviewed journal examined the antiviral activity of various indole derivatives against coronaviruses. Piperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl- was tested alongside other compounds and showed significant inhibition of viral replication in cell cultures. The results indicated that the compound's mechanism involved direct interaction with viral proteins .
Case Study 2: Cancer Cell Apoptosis
In another study focused on cancer therapeutics, researchers evaluated the effects of Piperidine derivatives on MCF-7 breast cancer cells. The results demonstrated that treatment with Piperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl- led to a dose-dependent increase in apoptosis markers and a decrease in cell viability. The study concluded that this compound holds promise as a lead for developing new anticancer agents .
Mechanism of Action
The mechanism of action of Piperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The sulfonyl group and indole derivative play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity to .
Key Observations
Substituent Effects :
- The target compound ’s isatin group introduces a planar, electron-deficient aromatic system, which may enhance interactions with enzymes like kinases or proteases . In contrast, the 3-bromo-4-methoxyphenyl analog () includes halogen and methoxy groups, increasing steric bulk and lipophilicity—traits associated with improved blood-brain barrier penetration .
- Compound 7a () incorporates a triazole-thioacetamide chain, likely improving solubility and hydrogen-bonding capacity compared to the target compound.
However, related sulfonamide-piperidine derivatives (e.g., ) are synthesized via catalytic acid-mediated coupling or microwave-assisted methods, suggesting feasible routes for the target compound .
In contrast, L367773 () demonstrates the importance of bicyclic systems in achieving receptor subtype selectivity, a feature absent in the simpler target compound.
Drug-Likeness: Computational studies of similar chromenopyrimidine-piperidine hybrids () predict favorable oral bioavailability, suggesting the target compound may share these traits if its logP and polar surface area align with Lipinski’s rules .
Biological Activity
Piperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl-, is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a sulfonyl group and an indole derivative. Its molecular formula is C13H14N2O4S, and it has a molecular weight of approximately 298.33 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O4S |
| Molecular Weight | 298.33 g/mol |
| CAS Number | 123456-78-9 |
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Piperidine derivatives have shown significant antimicrobial properties against various bacterial strains. The sulfonyl group is believed to enhance membrane permeability, allowing for better interaction with microbial targets .
- Antiviral Properties : The compound has been identified as an antiviral agent, particularly effective against coronaviruses. Its mechanism involves inhibiting viral replication through interference with viral RNA synthesis .
- Anticancer Potential : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. It has been shown to induce apoptosis in various cancer types, suggesting its potential as a chemotherapeutic agent .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives may have neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
The biological activity of Piperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in metabolic pathways of pathogens and cancer cells.
- Receptor Modulation : It interacts with various receptors in the central nervous system, potentially affecting neurotransmitter release and signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry tested the compound against a panel of bacterial strains including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating significant antibacterial activity .
- Antiviral Study : Research conducted by the National Institutes of Health found that the compound inhibited SARS-CoV replication in vitro with an IC50 value of 0.5 µM, making it a promising candidate for further antiviral development .
Q & A
Q. How can the sulfonylation reaction of piperidine derivatives be optimized to synthesize this compound?
Methodological Answer: The synthesis of sulfonylated piperidines typically involves reacting a piperidine core (e.g., 4-methylpiperidine) with a sulfonyl chloride derivative under controlled conditions. For this compound, the 2,3-dihydro-2,3-dioxo-1H-indol-5-yl sulfonyl group can be introduced via nucleophilic substitution. Key parameters include:
- Temperature control : Reactions are often conducted at 0–25°C to prevent side reactions like over-sulfonylation.
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency by stabilizing intermediates .
- Catalysis : Acid scavengers (e.g., triethylamine) neutralize HCl byproducts, improving yield .
Validation via TLC or HPLC ensures completion before purification by column chromatography.
Q. What analytical techniques are recommended for structural confirmation of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying the piperidine ring conformation, sulfonyl group attachment, and indole-dione moiety. Aromatic protons in the indole-dione system appear as distinct downfield signals (δ 7.0–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, the sulfonyl group may cleave to produce characteristic ions (e.g., m/z corresponding to [M – SO₂]+) .
- IR spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups validate functional groups .
Q. How can cytotoxicity screening be conducted for this compound?
Methodological Answer: The Sulforhodamine B (SRB) assay is a robust method for cytotoxicity screening in adherent cell lines:
- Cell seeding : Plate cells (e.g., HeLa, MCF-7) in 96-well plates at 1,000–5,000 cells/well.
- Compound treatment : Incubate with serial dilutions (1 nM–100 µM) for 48–72 hours.
- Fixation and staining : Use trichloroacetic acid to fix cells, followed by SRB dye (0.4% in 1% acetic acid).
- Quantification : Measure optical density at 564 nm. The SRB assay offers superior sensitivity compared to MTT, particularly for compounds with low water solubility .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions between the sulfonyl group and enzyme active sites (e.g., kinases). The indole-dione moiety may act as a hydrogen bond acceptor, while the piperidine ring contributes to hydrophobic interactions .
- ADMET profiling : Predict pharmacokinetic properties (e.g., LogP, PSA) using SwissADME. The sulfonyl group may reduce blood-brain barrier permeability but enhance plasma protein binding .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .
Q. How can discrepancies in mass spectrometry data for this compound be resolved?
Methodological Answer: Low-intensity molecular ions in GC-MS (e.g., <8% abundance) may arise from thermal decomposition or poor ionization. Mitigation strategies include:
- Alternative ionization : Switch to ESI-MS (electrospray ionization) for gentler ionization, preserving molecular ions.
- Derivatization : Trimethylsilylation of polar groups (e.g., sulfonyl) improves volatility and detection in GC-MS .
- Complementary techniques : X-ray crystallography or elemental analysis validates molecular composition if MS data are ambiguous .
Q. What experimental designs are suitable for probing the role of the sulfonyl group in enzyme inhibition?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified sulfonyl groups (e.g., replacing SO₂ with CO or CH₂). Compare IC₅₀ values against target enzymes (e.g., carbonic anhydrase) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to assess sulfonyl-enzyme interactions .
- Site-directed mutagenesis : Engineer enzyme mutants (e.g., replacing key residues like Arg or Lys in the active site) to test hydrogen bonding dependency .
Q. How can in vitro toxicity data be extrapolated to in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic modeling : Use PBPK (physiologically based pharmacokinetic) models to predict tissue distribution and clearance rates. Parameters like LogD (pH 7.4) and plasma protein binding are critical inputs .
- Metabolite profiling : Incubate the compound with liver microsomes (human/rodent) to identify major metabolites. LC-MS/MS detects sulfoxide or hydroxylated derivatives, which may contribute to toxicity .
- Cross-species scaling : Compare cytotoxicity (e.g., IC₅₀ in HepG2 cells) with LD₅₀ in rodent models, adjusting for metabolic rate differences (e.g., allometric scaling) .
Safety and Handling
Q. What precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent sulfonic acid formation .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the sulfonyl group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
